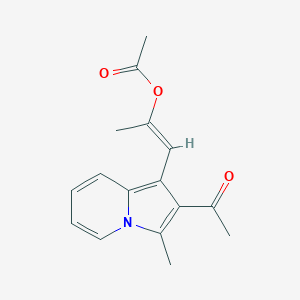
1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl acetate is a chemical compound that belongs to the indolizine family.
Métodos De Preparación
The synthesis of 1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the acetylation of 3-methylindolizine followed by a reaction with prop-1-en-2-yl acetate under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Aplicaciones Científicas De Investigación
1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl acetate involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparación Con Compuestos Similares
1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl acetate can be compared with other indolizine derivatives:
1-(2-Acetylindolizin-1-yl)prop-1-en-2-yl acetate: Similar structure but lacks the methyl group at the 3-position.
1-(2-Acetyl-3-ethylindolizin-1-yl)prop-1-en-2-yl acetate: Contains an ethyl group instead of a methyl group at the 3-position.
1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl butyrate: Similar structure but with a butyrate ester instead of an acetate ester.
Propiedades
Fórmula molecular |
C16H17NO3 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
[(E)-1-(2-acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl] acetate |
InChI |
InChI=1S/C16H17NO3/c1-10(20-13(4)19)9-14-15-7-5-6-8-17(15)11(2)16(14)12(3)18/h5-9H,1-4H3/b10-9+ |
Clave InChI |
FFMRXNFMOLWFQI-MDZDMXLPSA-N |
SMILES isomérico |
CC1=C(C(=C2N1C=CC=C2)/C=C(\C)/OC(=O)C)C(=O)C |
SMILES canónico |
CC1=C(C(=C2N1C=CC=C2)C=C(C)OC(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


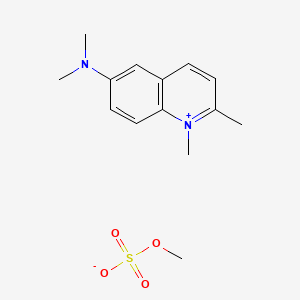
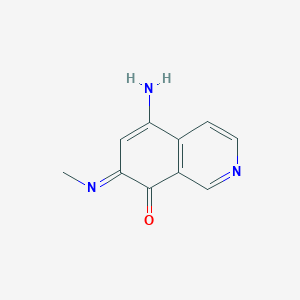
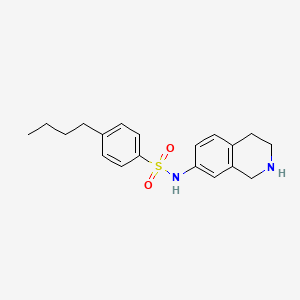
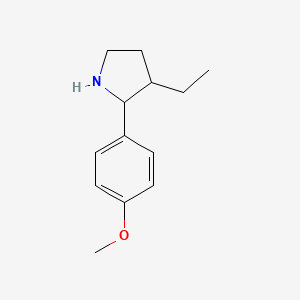

![Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)](/img/structure/B12894441.png)
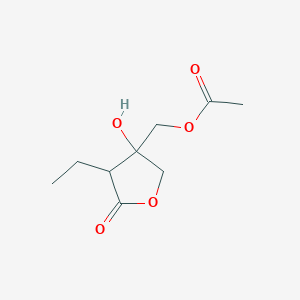
![2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12894460.png)
![2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B12894466.png)
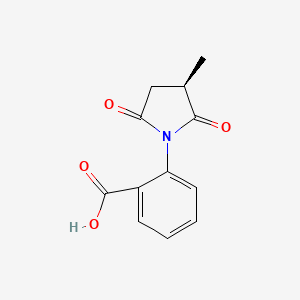
![3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12894479.png)
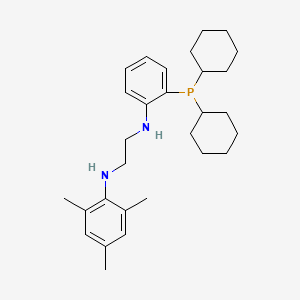
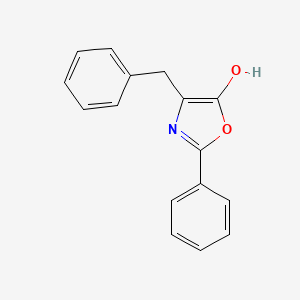
![N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine](/img/structure/B12894492.png)
